molecular formula C32H21F5N2O4 B557609 Fmoc-d-trp-opfp CAS No. 136554-94-4

Fmoc-d-trp-opfp

Cat. No. B557609
CAS RN: 136554-94-4
M. Wt: 592.5 g/mol
InChI Key: KLPGTAYCHANVFY-UHFFFAOYSA-N
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Description

Fmoc-D-Trp-OPfp, also known as N-alpha-Fmoc-D-tryptophan pentafluorophenyl ester, is a compound used in peptide synthesis . It has a molecular weight of 592.5 and a molecular formula of C32H21F5N2O4 .


Synthesis Analysis

This compound is used in Fmoc/tBu solid-phase peptide synthesis, a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .


Chemical Reactions Analysis

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored sealed in dry conditions at 2-8°C . It has a molecular weight of 592.52 .

Scientific Research Applications

  • Adsorption on Molecularly Imprinted Polymers : A study by Kim and Guiochon (2005) investigated the equilibrium adsorption isotherms of compounds, including Fmoc-L-Trp-OPfp, on molecularly imprinted polymers (MIPs). This research demonstrated that Fmoc-L-Trp-OPfp interacts differently with adsorption sites compared to its analogues, offering insights into the properties of MIPs and their applications in separation science (Kim & Guiochon, 2005).

  • Synthesis of O-glycopeptides : Gangadhar, Jois, and Balasubramaniam (2004) described a high-yield and stereoselective synthesis of O-glycopeptides using Fmoc-AA-OPfp, showcasing the compound's utility in peptide synthesis and its potential applications in biochemical research (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Solid-Phase Syntheses of Glycopeptides : Meinjohanns et al. (1995) utilized Fmoc-D-Trp-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides. This study highlights the compound's role in the efficient synthesis of complex glycopeptides, which are significant in understanding protein glycosylation (Meinjohanns et al., 1995).

  • HPLC Determination of Amino Acids : this compound is referenced in the context of high-performance liquid chromatography (HPLC) for the determination of amino acids in biological materials. This application is critical in various biochemical analyses (Füst et al., 1990).

  • Multiple-Column Solid-Phase Glycopeptide Synthesis : Peters et al. (1991) described the use of this compound in the synthesis of multiple O-glycopeptides, showcasing its utility in synthesizing complex biological molecules (Peters et al., 1991).

Mechanism of Action

Target of Action

Fmoc-D-Trp-OPfp is primarily used as an amino acid protecting group in organic synthesis . It is often used in the synthesis of peptides or proteins with complex structures .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

As a protecting group, this compound plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (spps) . It protects the amine group during the synthesis process and is removed under basic conditions without disturbing the acid-labile linker between the peptide and the resin .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides or proteins with complex structures . By protecting the amine group during synthesis, it allows for the creation of these complex structures without unwanted side reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

Safety and Hazards

Fmoc-D-Trp-OPfp may cause skin irritation . In case of contact, immediately flush skin with plenty of water . If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .

Future Directions

Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They have potential applications in diverse areas such as antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Trp-OPfp plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation of amide bonds in the presence of a base . The Fmoc group in this compound is rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It is involved in the formation of amide bonds, a crucial step in peptide chain elongation . The Fmoc group serves as a protecting group for the amino acid, preventing unwanted side reactions during synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this pathway, particularly those involved in the formation of amide bonds

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGTAYCHANVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403884
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136554-94-4
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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